molecular formula C13H16N4O3S B2505005 6-(morpholin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide CAS No. 1903821-65-7

6-(morpholin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2505005
CAS No.: 1903821-65-7
M. Wt: 308.36
InChI Key: JDMTYQDIEHJGEN-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, morpholine, and thiolactones. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(morpholin-4-yl)pyrimidine-4-carboxamide: Lacks the thiolactone moiety.

    N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide: Lacks the morpholine moiety.

    6-(piperidin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide: Contains a piperidine ring instead of morpholine.

Uniqueness

6-(morpholin-4-yl)-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide is unique due to the presence of both morpholine and thiolactone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-morpholin-4-yl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c18-12(16-9-1-6-21-13(9)19)10-7-11(15-8-14-10)17-2-4-20-5-3-17/h7-9H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMTYQDIEHJGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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